1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one
Description
1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a triazolone core, which is a five-membered ring containing three nitrogen atoms and one oxygen atom.
Properties
IUPAC Name |
1-methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O3S/c1-16-7-15-10(18)17(16)6-8-3-2-4-9(5-8)21(19,20)11(12,13)14/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKWEDBWYMCCIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=O)N1CC2=CC(=CC=C2)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one typically involves multiple steps, starting with the preparation of the triazolone core. One common method involves the reaction of 1-methyl-1,2,4-triazole with a suitable electrophile to introduce the phenylmethyl group. The trifluoromethylsulfonyl group is then introduced through a nucleophilic substitution reaction using trifluoromethanesulfonic anhydride or a similar reagent . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the trifluoromethylsulfonyl group to a trifluoromethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one can be compared with other similar compounds, such as:
1-Methyl-1,2,4-triazole: Lacks the phenylmethyl and trifluoromethylsulfonyl groups, resulting in different reactivity and applications.
Trifluoromethanesulfonamide: Contains the trifluoromethylsulfonyl group but lacks the triazolone core, leading to different chemical properties and uses.
Indole derivatives: Share some structural similarities but have distinct biological activities and applications.
The uniqueness of 1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one lies in its combination of the triazolone core and the trifluoromethylsulfonyl group, which imparts specific reactivity and potential for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
